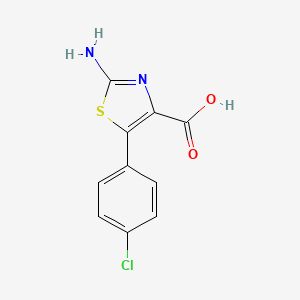

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Description

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (C₁₀H₇ClN₂O₂S) is a thiazole derivative characterized by a para-chlorophenyl substituent at position 5, an amino group at position 2, and a carboxylic acid group at position 4 of the thiazole ring. Its molecular weight is 254.69, with a logP of 2.38, indicating moderate lipophilicity . The compound exhibits zwitterionic behavior due to the amino (-NH₂) and carboxylic acid (-COOH) groups, influencing its solubility and reactivity. Its structural features make it a candidate for pharmaceutical and biochemical applications, particularly in drug design and enzyme interaction studies.

Properties

IUPAC Name |

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUPUSJWNYAWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can yield alcohol derivatives, and substitution can yield various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Antitubercular Activity

A study identified a series of thiazole derivatives that showed excellent activity against M. tuberculosis H37Rv. Among these, methyl 2-amino-5-benzylthiazole-4-carboxylate emerged as the most potent inhibitor with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin and isoniazid . The structural modifications aimed to enhance solubility and pharmacodynamic properties while maintaining efficacy against the target pathogen.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Antioxidant Activity

Antioxidant properties are another critical application area for this compound. Antioxidants play a vital role in preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

Research employing the DPPH radical scavenging method revealed that certain thiazole derivatives exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. The introduction of specific substituents on the thiazole ring was found to enhance the radical scavenging ability . This suggests that derivatives of this compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative stress.

Synthetic Methodologies

The synthesis of this compound and its derivatives has been optimized through various methods to improve yield and purity.

Synthetic Routes

Several synthetic routes have been reported, including:

- Reaction of substituted anilines with thiazole carboxylic acid chlorides in the presence of bases .

- Use of thiourea derivatives with α-chloro carbonyl compounds to generate amino thiazoles .

These methodologies not only facilitate the production of the desired compounds but also allow for the exploration of structure-activity relationships (SAR) that can lead to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chlorophenyl, and carboxylic acid groups allows for various interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Insights

Substituent Position Effects: The para-chlorophenyl group in the target compound provides symmetry and electronic stability compared to ortho (2-chlorophenyl) or meta (3-chlorophenyl) isomers. Ortho-substituted analogs (e.g., 2-chlorophenyl) exhibit steric constraints that may reduce rotational freedom and alter molecular interactions .

Functional Group Influence: The amino group in the target compound increases hydrogen bond donor capacity (3 H-bond donors), enhancing interactions with biological targets. Compounds lacking this group (e.g., 2-(3-chlorophenyl)-thiazole-4-carboxylic acid) are less polar and more lipophilic . Carboxylic acid enables salt formation and ionization, improving aqueous solubility. Its absence in analogs like 2-amino-4-(4-chlorophenyl)-thiazole limits zwitterionic behavior and solubility .

Biological Activity: The target compound’s dual functional groups (NH₂ and COOH) make it suitable for enzyme inhibition studies, as seen in similar thiazole-carboxylic acid derivatives complexed with metallo-beta-lactamases .

Synthetic Considerations: The target compound’s synthesis likely involves cyclization of thiourea derivatives with 4-chlorophenyl-substituted ketones. In contrast, non-amino analogs (e.g., 2-(3-chlorophenyl)-thiazole-4-carboxylic acid) may form via simpler cyclocondensation routes .

Biological Activity

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 923249-02-9) is a heterocyclic compound with significant biological activity. Its structure includes a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxylic acid group, making it an interesting candidate for various therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2O2S |

| Molecular Weight | 254.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | YPGZIXVYVRXHGR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for diverse interactions with biological molecules, potentially modulating various biochemical pathways involved in disease processes.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several thiazole derivatives against common pathogens:

| Compound | Bacteria Inhibited | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound shows promising antibacterial effects, particularly against Staphylococcus aureus and E. coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxicity was assessed using the MTT assay:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| HepG2 | 5.36 |

The results indicated that modifications to the compound's structure could enhance its anticancer activity significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of halogen groups on the phenyl ring enhances both antibacterial and anticancer activities. Specifically, chlorinated derivatives tend to exhibit superior activity compared to their non-halogenated counterparts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-chlorophenyl-substituted precursors with thiazole-forming reagents (e.g., thiourea or thioamides). For example, analogous thiazole derivatives are synthesized via condensation reactions under controlled pH and temperature, followed by purification through recrystallization or column chromatography . Key intermediates, such as 4-chlorophenylacetamide derivatives, may undergo cyclization in the presence of sulfur-containing agents to form the thiazole core .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with β = 102.42° observed in related pyrazole-thiazole hybrids) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl groups) .

- Mass spectrometry : Determines molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What biological screening assays are applicable for this compound?

- Methodological Answer :

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-response standardization : Ensure consistent molar concentrations across studies (e.g., IC50 comparisons require identical assay conditions) .

- Purity validation : Use HPLC (≥95% purity, as in ) to exclude impurities affecting activity .

- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or 4-bromophenyl analogs in ) to isolate substituent effects .

Q. What strategies optimize synthetic yield and scalability?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts improve reaction kinetics .

- Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and reaction time .

Q. Which computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to proteins (e.g., COX-2 or EGFR kinases) using AutoDock or Schrödinger .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- QSAR models : Develop regression models linking substituent electronegativity (e.g., Cl vs. F in ) to activity trends .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask methods with UV-Vis quantification (e.g., solubility <0.1 mg/mL in water, higher in DMSO) .

- pH-dependent studies : Test solubility at physiological pH (7.4) vs. acidic/alkaline conditions to identify ionizable groups .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.